Amino(2-chloro-6-fluorophenyl)acetic acid oxalate
Overview
Description
Amino(2-chloro-6-fluorophenyl)acetic acid oxalate is a chemical compound with the molecular formula C8H7ClFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with amino, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(2-chloro-6-fluorophenyl)acetic acid oxalate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluoroaniline.
Acylation: The aniline undergoes acylation with chloroacetic acid to form 2-chloro-6-fluorophenylacetic acid.
Amination: The phenylacetic acid derivative is then subjected to amination to introduce the amino group, resulting in Amino(2-chloro-6-fluorophenyl)acetic acid.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Amino(2-chloro-6-fluorophenyl)acetic acid oxalate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives are common products of oxidation.
Reduction Products: Amines are typical products of reduction reactions.
Scientific Research Applications
Amino(2-chloro-6-fluorophenyl)acetic acid oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino(2-chloro-6-fluorophenyl)acetic acid oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- Amino(2-chloro-6-fluorophenyl)acetic acid
- 2-Chloro-6-fluoroaniline
Uniqueness
Amino(2-chloro-6-fluorophenyl)acetic acid oxalate is unique due to the presence of both amino and oxalate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-2-(2-chloro-6-fluorophenyl)acetic acid;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2.C2H2O4/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;3-1(4)2(5)6/h1-3,7H,11H2,(H,12,13);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBUHLWQGMSDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214189-75-9 | |
Record name | Benzeneacetic acid, α-amino-2-chloro-6-fluoro-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214189-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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